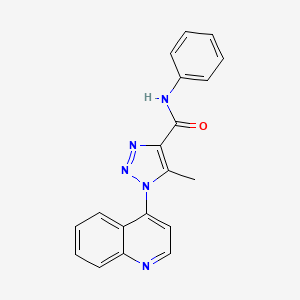

5-Methyl-N-phenyl-1-(4-quinolinyl)-1H-1,2,3-triazole-4-carboxamide

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 5-methyl-N-phenyl-1-quinolin-4-yltriazole-4-carboxamide , reflects its intricate structure. The nomenclature follows these conventions:

- The 1,2,3-triazole ring is the parent heterocycle, numbered such that the nitrogen atoms occupy positions 1, 2, and 3.

- Substituents are assigned positions based on priority rules:

- A methyl group at position 5.

- A quinolin-4-yl group at position 1.

- A carboxamide group at position 4, with the amide nitrogen bonded to a phenyl group.

The molecular structure is further clarified by its SMILES notation: CC1=C(N=NN1C2=CC=NC3=CC=CC=C32)C(=O)NC4=CC=CC=C4, which encodes the connectivity of atoms. The InChIKey VBKPVSWUTQBOMY-UHFFFAOYSA-N provides a unique identifier for computational and database applications.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅N₅O |

| Molecular Weight | 329.4 g/mol |

| CAS Registry Number | 70292-14-7 |

| IUPAC Name | 5-methyl-N-phenyl-1-quinolin-4-yltriazole-4-carboxamide |

Historical Context of Triazole-Quinoline Hybrid Compounds

The synthesis of triazole-quinoline hybrids emerged from two parallel trends in medicinal chemistry:

- Triazole Development : First synthesized in 1885 by Bladin, 1,2,3-triazoles gained prominence after the discovery of their pharmacological versatility, particularly in antifungal agents like fluconazole.

- Quinoline Applications : Quinoline derivatives, such as chloroquine, have been antimalarial staples since the 1930s.

The fusion of these motifs began in the early 21st century, driven by the need to combat drug-resistant pathogens. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enabled efficient coupling of quinoline-azides with triazole-alkynes, as demonstrated in the 2019 synthesis of analogous triazole-coumarin hybrids. The specific compound discussed here was first cataloged in PubChem in 2005 (CID 3053679), with structural modifications reported in subsequent years.

Significance in Heterocyclic Chemistry Research

This compound epitomizes three key trends in heterocyclic chemistry:

- Bioisosteric Replacement : The triazole ring serves as a stable bioisostere for amide bonds, enhancing metabolic stability while retaining hydrogen-bonding capabilities.

- Dual-Targeting Potential : Quinoline’s planar aromatic system intercalates with DNA or enzyme active sites, while the triazole moiety participates in π-π stacking and dipole interactions.

- Synthetic Versatility : The presence of multiple reactive sites (e.g., triazole N-H, quinoline C-H) allows for further derivatization. For instance, 1,2,3-triazole-4-carboxamides have been modified into anticancer agents via substitutions at the phenyl and quinolinyl groups.

Recent studies highlight its role in molecular docking experiments targeting epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 4 (CDK4), where triazole-quinoline hybrids exhibited binding affinities comparable to clinical inhibitors. These attributes position the compound as a promising scaffold for multitarget drug design.

Properties

CAS No. |

70292-14-7 |

|---|---|

Molecular Formula |

C19H15N5O |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

5-methyl-N-phenyl-1-quinolin-4-yltriazole-4-carboxamide |

InChI |

InChI=1S/C19H15N5O/c1-13-18(19(25)21-14-7-3-2-4-8-14)22-23-24(13)17-11-12-20-16-10-6-5-9-15(16)17/h2-12H,1H3,(H,21,25) |

InChI Key |

VBKPVSWUTQBOMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1C2=CC=NC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

5-Methyl-N-phenyl-1-(4-quinolinyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The compound can be synthesized through a reaction involving ethyl 2-cyano-3-ethoxyacrylate and 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide in ethanol. The process yields colorless crystals with a melting point of approximately 296–297 °C .

Antimicrobial Properties

Triazole derivatives, including the compound in focus, have shown significant antimicrobial activity. A study indicated that compounds with triazole moieties exhibit potent antifungal properties against various strains of fungi, including Candida species. The mechanism is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity .

Antiviral Activity

Research has demonstrated that triazole-containing compounds can act as effective inhibitors of viral replication. For instance, derivatives similar to 5-Methyl-N-phenyl-1-(4-quinolinyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their antiviral activity against HIV. In particular, compounds with structural similarities were shown to inhibit HIV replication by targeting the capsid protein (CA), with effective concentrations (EC50) in the low micromolar range (around 3.13 μM) .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazoles are known to interact with various biological targets involved in cancer progression. For example, some studies have highlighted that triazole derivatives can inhibit tumor growth by interfering with angiogenesis and inducing apoptosis in cancer cells .

Case Study 1: Antiviral Activity Against HIV

A series of studies focused on triazole derivatives revealed that specific modifications could enhance antiviral efficacy. In one notable study, the compound exhibited significant inhibition of HIV replication at concentrations as low as 3.13 μM . The binding affinity to CA proteins was confirmed through surface plasmon resonance (SPR) assays.

Case Study 2: Antimicrobial Efficacy

In another investigation examining the antimicrobial properties of triazole derivatives, 5-Methyl-N-phenyl-1-(4-quinolinyl)-1H-1,2,3-triazole-4-carboxamide was tested against various bacterial strains. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is significantly influenced by their structural features. The presence of specific functional groups can enhance or diminish their pharmacological effects. For example:

| Structural Feature | Effect on Activity |

|---|---|

| Quinoline moiety | Enhances interaction with biological targets |

| Methyl group at position 5 | May increase lipophilicity and membrane penetration |

| Phenyl substitution | Can modulate binding affinity and selectivity |

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Reagent | Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Potassium permanganate | Aqueous acidic medium | Oxidized triazole derivatives | |

| Hydrogen peroxide | Room temperature | Formation of hydroxylated byproducts |

Oxidation typically targets the triazole’s nitrogen atoms or methyl substituents, yielding hydroxylated or ring-opened products. For example, oxidation with KMnO₄ in acidic media generates intermediates that can be stabilized by the electron-withdrawing quinoline group.

Reduction Reactions

The carboxamide group and triazole ring participate in reduction processes:

| Reagent | Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, reflux | Partial reduction of amide to amine | |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF | Complete reduction to primary amine |

Reduction of the carboxamide group produces N-phenyl-1-(4-quinolinyl)-5-methyl-1H-1,2,3-triazole-4-methanamine, confirmed via IR loss of the carbonyl stretch at ~1680 cm⁻¹ .

Substitution Reactions

The triazole ring facilitates nucleophilic substitutions, particularly at the C-4 and C-5 positions:

| Nucleophile | Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Thiophenol | DMF, 80°C | 4-Substituted triazole derivatives | |

| Amines (e.g., benzylamine) | Cu catalysis, reflux | Amine-functionalized triazoles |

Substitution reactions often require polar aprotic solvents (e.g., DMF) and transition-metal catalysts (e.g., Cu(OTf)₂) to enhance reactivity . For instance, coupling with arylamines under EDC/HOBt conditions yields N-aryl carboxamide derivatives .

Cycloaddition and Condensation

The triazole’s azide-like reactivity enables cycloaddition with alkynes or active methylene compounds:

These reactions exploit the triazole’s 1,3-dipolar character, forming fused heterocycles confirmed via single-crystal XRD and NMR .

Hydrolysis and Solvolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagent | Product/Outcome | Reference |

|---|---|---|---|

| Acidic (HCl) | Aqueous HCl, reflux | 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Basic (LiOH) | MeOH/THF/H₂O | Deprotected carboxylic acid derivatives |

Hydrolysis products retain the triazole-quinoline framework, enabling further functionalization for applications in medicinal chemistry .

Key Structural and Mechanistic Insights

-

Spectroscopic Validation : IR spectroscopy confirms reaction outcomes (e.g., loss of C=O at 1680 cm⁻¹ after reduction) .

-

Thermal Stability : TGA analysis shows decomposition temperatures above 200°C for most derivatives, indicating robustness under synthetic conditions.

-

Solubility : Moderate solubility in DMSO and DMF facilitates reactions in polar aprotic media .

This compound’s reactivity profile underscores its versatility in synthesizing pharmacologically relevant derivatives, particularly in antimicrobial and anticancer drug development . Experimental protocols emphasize reagent selection and solvent systems to optimize yields and selectivity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., Cl in 3a) or extended aromatic systems (e.g., quinolinyl in the target compound) modulates reactivity and bioactivity. For instance, chlorine substituents enhance electrophilic character, while quinolinyl groups may improve target selectivity .

- Synthetic Yields : Derivatives synthesized via EDCI/HOBt-mediated coupling (e.g., 3a–3p) typically achieve yields of 60–80%, comparable to the target compound’s synthetic route .

Pharmacological and Biochemical Profiles

Anticancer Activity

- Wnt/β-Catenin Pathway: Compound 3q (naphthalen-2-yl analog) inhibits Wnt/β-catenin signaling, a pathway implicated in colorectal and breast cancers. The target compound’s quinolinyl group may confer similar or enhanced activity due to improved DNA intercalation or protein binding .

- Antiproliferative Effects: 5-Amino-1,2,3-triazole-4-carboxamides (e.g., from ) show selective cytotoxicity against renal (RXF 393) and CNS (SNB-75) cancer cells, with growth inhibition percentages (GP) ranging from -13% to -27%. The absence of an amino group in the target compound may shift its mechanism toward non-cytostatic pathways.

Antimicrobial Potential

- SOS Response Inhibition: Analogous triazole-carboxamides (e.g., 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide) block LexA autoproteolysis, disrupting bacterial SOS response and reducing mutagenesis . The target compound’s methyl and quinolinyl groups may sterically hinder interactions with LexA but could enhance activity against Gram-negative pathogens via improved membrane penetration.

Physicochemical Properties

- Solubility and Stability: Quinolinyl substituents generally enhance aqueous solubility compared to phenyl or chlorophenyl analogs (e.g., 3b and 3d in ). However, steric bulk from the quinoline ring may reduce metabolic stability in vivo.

- Crystallinity: Derivatives like 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide form stable crystals with defined intermolecular interactions (e.g., hydrogen bonding via carboxamide NH) . The target compound’s crystallization behavior remains uncharacterized but is expected to differ due to the planar quinolinyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Methyl-N-phenyl-1-(4-quinolinyl)-1H-1,2,3-triazole-4-carboxamide, and what challenges are associated with its solubility?

- Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by hydrolysis . For the target compound, a similar approach using quinolinyl substituents may require optimization of reaction conditions (e.g., temperature, catalysts) to improve yield. A key challenge is low aqueous solubility, as observed in structurally related triazole derivatives due to hydrophobic aromatic groups . To address this, researchers might explore co-solvents (e.g., DMSO-water mixtures) or derivatization to introduce polar functional groups.

Q. How can researchers validate the structural integrity of this compound, and which spectroscopic techniques are most effective?

- Methodological Answer : Structural validation requires a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, X-ray studies on similar pyrazolyl-triazole compounds confirmed dihedral angles between aromatic rings and hydrogen-bonding patterns critical for biological activity . HRMS can verify molecular weight and fragmentation patterns, while NMR resolves substituent positions (e.g., distinguishing quinolinyl vs. phenyl groups). For purity assessment, HPLC with UV detection is recommended, especially if the compound exhibits fluorescence from the quinolinyl moiety .

Q. What preliminary assays are recommended to evaluate its biological activity, and how should controls be designed?

- Methodological Answer : Initial screening should focus on enzyme inhibition (e.g., kinases, HDACs) or cellular assays (e.g., cytotoxicity in cancer lines). For instance, triazole-carboxamides have shown inhibitory activity against carbonic anhydrase and phosphodiesterases . Use positive controls (e.g., known inhibitors like SAHA for HDACs) and negative controls (DMSO vehicle) to validate assay conditions. Dose-response curves (IC₅₀ determination) and replicate experiments (n ≥ 3) are critical to account for variability.

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition potency be resolved for this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, cofactors) or compound stability. For example, low solubility could lead to inconsistent dosing in enzymatic assays . To resolve this:

- Conduct solubility studies using nephelometry or UV-vis spectroscopy.

- Validate compound integrity post-assay via LC-MS to check for degradation.

- Compare results across multiple assays (e.g., fluorescence-based vs. radiometric) to rule out interference from the quinolinyl group .

Q. What strategies can optimize the pharmacokinetic profile of this compound, particularly its metabolic stability?

- Methodological Answer : Metabolic instability often arises from oxidation of methyl groups or hydrolysis of the carboxamide. Strategies include:

- Derivatization : Replace the methyl group with a trifluoromethyl moiety to resist CYP450-mediated oxidation, as seen in fluorinated pyrazole derivatives .

- Prodrug Design : Convert the carboxamide to an ester prodrug to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

- In Silico Modeling : Use tools like SwissADME to predict metabolic hotspots and guide structural modifications .

Q. How can researchers elucidate the binding mode of this compound with its target protein?

- Methodological Answer : Combine computational docking (e.g., AutoDock Vina) with experimental validation:

- X-ray Crystallography : Co-crystallize the compound with the target protein (e.g., a kinase), as demonstrated for pyrazolyl-triazole analogs .

- Mutagenesis Studies : Introduce point mutations in predicted binding residues (e.g., ATP-binding pocket lysines) to assess changes in inhibition potency .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to confirm docking predictions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental activity data?

- Methodological Answer : Discrepancies often stem from force field inaccuracies or solvent effects. Mitigation strategies include:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) to account for conformational flexibility .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to refine computational models .

- Experimental Validation : Test computationally prioritized analogs in bioassays to iteratively improve prediction accuracy .

Future Research Directions

Q. What are understudied applications of this compound beyond its current therapeutic focus?

- Methodological Answer : Explore non-traditional targets:

- Antimicrobial Activity : Screen against ESKAPE pathogens, leveraging the quinolinyl moiety’s DNA intercalation potential .

- Materials Science : Investigate its fluorescence properties for sensor development, as triazoles often exhibit tunable emission .

- Catalysis : Assess its role as a ligand in transition-metal catalysis, given the nitrogen-rich structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.